molecular formula C11H13NO5 B1616506 Methyl 4-(p-nitrophenoxy)butyrate CAS No. 28341-53-9

Methyl 4-(p-nitrophenoxy)butyrate

Cat. No.: B1616506
CAS No.: 28341-53-9
M. Wt: 239.22 g/mol
InChI Key: MJMZBXYBWMBFNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(p-nitrophenoxy)butyrate typically involves the reaction of methyl-4-bromobutyrate with 4-nitrophenol in the presence of potassium carbonate and potassium iodide in acetone. The reaction mixture is refluxed for at least 72 hours . The completion of the reaction is confirmed by thin-layer chromatography (TLC), and the product is isolated through filtration and concentration .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(p-nitrophenoxy)butyrate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(p-aminophenoxy)butyrate

    Reduction: 4-(p-nitrophenoxy)butanoic acid

    Substitution: Various substituted phenoxybutyrates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(p-nitrophenoxy)butyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of Methyl 4-(p-nitrophenoxy)butyrate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(p-aminophenoxy)butyrate
  • Methyl 4-(p-methoxyphenoxy)butyrate
  • Methyl 4-(p-chlorophenoxy)butyrate

Uniqueness

Methyl 4-(p-nitrophenoxy)butyrate is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for specific reactions, such as reduction to an amino group, which can lead to unique biological interactions and applications.

Properties

IUPAC Name

methyl 4-(4-nitrophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-11(13)3-2-8-17-10-6-4-9(5-7-10)12(14)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMZBXYBWMBFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182582
Record name Methyl 4-(p-nitrophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28341-53-9
Record name Methyl 4-(p-nitrophenoxy)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028341539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(p-nitrophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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